4-Methylpiperidin-4-OL
Overview
Description
4-Methylpiperidin-4-OL is a chemical compound with the molecular formula C6H13NO . It is also known as 4-methyl-4-piperidinol . It is used in the synthesis of peptides to remove or deprotection of 9-fluorenylmethyloxycarbonyl (Fmoc) groups .
Synthesis Analysis
4-Methylpiperidin-4-OL can be synthesized by γ-irradiation polymerization . It is also used as a biological material or organic compound for life science related research .Molecular Structure Analysis
The molecular structure of 4-Methylpiperidin-4-OL consists of six carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The molecular weight is 115.18 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylpiperidin-4-OL are not detailed in the search results, it is known to be used in the synthesis of peptides .Physical And Chemical Properties Analysis
4-Methylpiperidin-4-OL is a liquid at room temperature . It has a molecular weight of 115.18 . More specific physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not detailed in the search results .Scientific Research Applications
Efficient Peptide Synthesis
4-Methylpiperidin-4-OL is utilized in the solid phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy. It serves as an efficient reagent for the deprotection of the amino acid alpha amino group. This methodology allows for the synthesis of peptides with similar purities and yields when compared to traditional reagents like piperidine. The application of 4-Methylpiperidin-4-OL in peptide synthesis represents a viable alternative, demonstrating its effectiveness in producing synthetic peptides through SPPS-Fmoc/tBu strategy (Galeano et al., 2017).
Novel Antioxidant and Antimicrobial Compounds
The compound has been incorporated into the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. These newly synthesized compounds have been characterized and screened for their in vitro antioxidant and antimicrobial activities, showing positive efficacy. Certain analogues exhibit promising antioxidant activity, while others display significant antibacterial and antifungal activities, highlighting the potential of 4-Methylpiperidin-4-OL derivatives in the development of new therapeutic agents (Harini et al., 2014).
Enhancing Gas Barrier Properties of Polymer Nanocomposites
Methylpiperidine-functionalized graphene oxide (MP-GO), synthesized by introducing 4-amino-1-methylpiperidine into graphene oxide, has been applied as a curing catalyst for polyimide (PI) nanocomposites. This application not only facilitates the efficient conversion of polyamic acid to PI at temperatures lower than 200°C but also significantly improves the oxygen barrier properties of the resulting nanocomposite films. The incorporation of MP-GO into PI matrices leads to a marked reduction in oxygen permeability, enhancing the material's thermal stability and making it a promising candidate for applications requiring advanced gas barrier properties (Jin et al., 2019).
Safety And Hazards
4-Methylpiperidin-4-OL is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
properties
IUPAC Name |
4-methylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)2-4-7-5-3-6/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBLQEIODBBSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576304 | |
Record name | 4-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperidin-4-OL | |
CAS RN |
3970-68-1 | |
Record name | 4-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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